N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine
Description
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-benzoxazol-5-yl)methanamine |
InChI |
InChI=1S/C15H14N2O/c1-16-10-11-7-8-14-13(9-11)17-15(18-14)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI Key |
OVBUJPJWJQVBTP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and benzaldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane, followed by methylation of the resulting benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Scientific Research Applications
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a tyrosine kinase inhibitor and its potential use in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access. This inhibition can lead to depigmentation effects, making it a potential candidate for skin-whitening agents .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its wide range of biological activities.
Isoxazole: A similar heterocyclic compound with oxygen and nitrogen atoms at different positions.
Oxadiazole: Another related compound with a five-membered ring containing oxygen and nitrogen atoms.
Uniqueness
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
